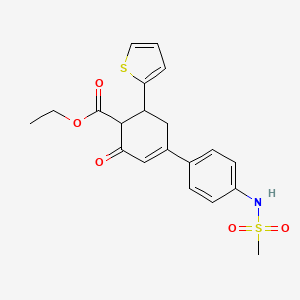

ethyl 4-(4-methanesulfonamidophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[4-(methanesulfonamido)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S2/c1-3-26-20(23)19-16(18-5-4-10-27-18)11-14(12-17(19)22)13-6-8-15(9-7-13)21-28(2,24)25/h4-10,12,16,19,21H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIKDUCGNWIQFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-methanesulfonamidophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHN\OS

- Molecular Weight : 405.52 g/mol

- CAS Number : 867042-21-5

The structure features a cyclohexene ring, a methanesulfonamide group, and a thiophene moiety, contributing to its unique biological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclohexenones have been shown to possess antifungal and antibacterial activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes involved in cell wall synthesis .

Antitumor Effects

Several studies have highlighted the potential of cyclohexenone derivatives in cancer therapy. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells. For example, research has demonstrated that similar compounds can inhibit tumor growth by modulating signaling pathways associated with cell proliferation and survival .

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The methanesulfonamide group may interact with serine proteases or other enzymes critical for microbial survival or cancer cell proliferation.

- Disruption of Cell Membrane Integrity : The lipophilic nature of the thiophene ring allows for better membrane penetration, leading to increased cytotoxicity against target cells.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction or by upregulating pro-apoptotic factors .

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of various cyclohexenone derivatives, including those structurally related to this compound. Results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli, suggesting a promising therapeutic avenue for treating infections resistant to conventional antibiotics .

Research on Antitumor Activity

In another study focusing on the antitumor potential of cyclohexenones, researchers found that treatment with derivatives similar to this compound led to a marked decrease in tumor size in xenograft models. The study highlighted the compound's ability to inhibit angiogenesis and promote apoptosis in cancer cells, further supporting its potential as an anticancer agent .

Summary Table of Biological Activities

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of ethyl 4-(4-methanesulfonamidophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. The compound features a cyclohexene core substituted with a methanesulfonamide group and a thiophene moiety, contributing to its unique properties.

Research has indicated that compounds similar to this compound exhibit significant biological activity, including:

Anticancer Properties:

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with thiophene and methanesulfonamide groups have been investigated for their ability to target specific cancer cell lines, demonstrating promising antitumor activity .

Antimicrobial Activity:

Compounds containing sulfonamide groups are known for their antimicrobial properties. The incorporation of the methanesulfonamide moiety in this compound suggests potential effectiveness against various bacterial strains .

Case Study 1: Anticancer Activity

A study conducted on similar compounds revealed that derivatives with thiophene rings exhibited cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, compounds featuring the methanesulfonamide group showed activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Computational Studies

Computational methods such as Density Functional Theory (DFT) have been employed to predict the electronic properties and reactivity of this compound. These studies provide insights into molecular interactions and potential binding sites for biological targets, aiding in the design of more effective derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of this compound differ in substituents at the 4- and 6-positions (Table 1). For example:

- Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate (Fun et al., 2009): Features a 4-methoxyphenyl and 4-chlorophenyl group, enhancing electron density and steric bulk .

- Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate (): Contains a benzodioxole group, which may improve metabolic stability .

- Ethyl 6-(thiophen-2-yl)-4-(1H-indol-3-yl)-2-oxocyclohex-3-ene-1-carboxylate (): Substituted with an indole group, demonstrating potent antioxidant activity (IC50 = 28.23 µg/mL) .

Table 1: Structural and Functional Comparison of Selected Cyclohexenone Derivatives

Crystallographic and Conformational Differences

The methanesulfonamido group in the target compound may alter molecular conformation compared to analogs:

Q & A

Q. What synthetic methodologies are recommended for preparing cyclohexenone derivatives like ethyl 4-(4-methanesulfonamidophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate?

The compound is typically synthesized via Michael addition of ethyl acetoacetate to chalcone precursors under basic conditions. For example, refluxing chalcones (e.g., (2E)-3-aryl-1-arylprop-2-en-1-one) with ethyl acetoacetate in absolute ethanol in the presence of 10% NaOH for 8–12 hours yields the cyclohexenone core . Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance reaction efficiency.

- Temperature control : Reflux conditions (~80°C) optimize cyclization.

- Purification : Column chromatography or recrystallization from ethanol is used to isolate the product.

Q. How are crystallization conditions optimized for structural characterization of such compounds?

Crystallization conditions depend on solvent polarity and solubility :

- Solvent mixtures : Ethanol/water or toluene/hexane gradients are common for slow evaporation.

- Temperature : Lower temperatures (0–4°C) reduce disorder by slowing crystal growth .

- Crystal quality : Single crystals suitable for X-ray diffraction often require multiple recrystallization steps.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR identify substituent patterns (e.g., thiophen-2-yl protons at δ 6.8–7.2 ppm).

- IR : Stretching frequencies confirm carbonyl groups (C=O at ~1700 cm) and sulfonamide (S=O at ~1350 cm).

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How are conformational variations in the cyclohexene ring analyzed, and what do they signify?

The cyclohexene ring adopts distorted envelope, half-chair, or screw-boat conformations , quantified using Cremer-Pople puckering parameters (Q, θ, φ) . For example:

- Envelope conformation : Q = 0.477 Å, θ = 57.3° (planar distortion).

- Half-chair : Q = 0.477 Å, θ = 50.6° (moderate puckering).

These variations influence steric interactions between aryl substituents and solid-state packing .

Q. How is crystallographic disorder resolved in cyclohexenone derivatives?

Disordered regions (e.g., ethyl carboxylate or aryl groups) are modeled using split-atom refinement with occupancy ratios (e.g., 0.684:0.316) . Software like SHELXL or OLEX2 refines anisotropic displacement parameters. Validation includes:

- ADP checks : Ensure thermal motion aligns with chemical environment.

- Fo vs. Fc maps : Confirm residual electron density < 0.5 eÅ.

Q. What intermolecular interactions stabilize the crystal lattice?

Weak C–H···O hydrogen bonds (2.5–3.2 Å) and π-stacking (3.8–4.2 Å) between aromatic rings contribute to lattice stability. For example:

Q. How can computational methods complement experimental data for this compound?

- DFT calculations : Predict optimized geometries and compare with X-ray structures (e.g., dihedral angles between aryl groups).

- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., H-bond donor/acceptor regions) .

- Docking studies : Screen against biological targets (e.g., kinases) using methanesulfonamide as a pharmacophore .

Q. How do substituent electronic effects influence dihedral angles between aryl groups?

Electron-withdrawing groups (e.g., Cl, F) increase orthogonal dihedral angles (e.g., 89.9° for 4-fluorophenyl/4-chlorophenyl), minimizing steric clashes. Electron-donating groups (e.g., methoxy) reduce angles (e.g., 76.4°) due to enhanced conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.